molecular formula C19H19N3O2 B12394635 (S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide

Cat. No.: B12394635
M. Wt: 321.4 g/mol
InChI Key: LTXBFJFJUIJOQE-UHFFFAOYSA-N
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Description

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features an amino group, a hydroxymethyl group, and an isoquinoline moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Amidation Reaction: The final step involves the formation of the amide bond between the amino group and the isoquinoline moiety, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and other biological processes.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide: The enantiomer of the compound, which may have different biological activities and properties.

    3-Amino-2-[4-(hydroxymethyl)phenyl]propanamide: A similar compound lacking the isoquinoline moiety, which may have different chemical and biological properties.

    N-(6-isoquinolyl)propanamide: A compound lacking the amino and hydroxymethyl groups, which may have different reactivity and applications.

Uniqueness

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide is unique due to its combination of functional groups and chiral center, which provide it with specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide

InChI

InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)

InChI Key

LTXBFJFJUIJOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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